5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid

Description

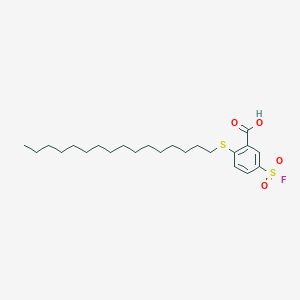

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid is a fluorinated benzoic acid derivative characterized by two key substituents: a fluorosulfonyl (-SO₂F) group at the 5-position and a hexadecylthio (-S-C₁₆H₃₃) group at the 2-position of the benzene ring. Its molecular formula is C₂₃H₃₇FO₅S, with a molecular weight of 456.61 g/mol (calculated from ). Structural analogs often differ in the substituent type (e.g., ether vs. thioether linkages) or functional groups (e.g., sulfonamide vs. sulfonyl fluoride), which critically influence physicochemical and biological properties.

Properties

CAS No. |

199461-25-1 |

|---|---|

Molecular Formula |

C23H37FO4S2 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

5-fluorosulfonyl-2-hexadecylsulfanylbenzoic acid |

InChI |

InChI=1S/C23H37FO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |

InChI Key |

GRUKLOFHPPMCSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Hexadecylthio)benzoic Acid

The introduction of the hexadecylthio group begins with 2-bromobenzoic acid as the starting material. Reacting this with hexadecanethiol in the presence of a base (e.g., potassium carbonate) facilitates an SN2 nucleophilic substitution:

Optimization Insights :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the thiolate ion.

-

Temperature : Reactions typically proceed at 80–100°C for 12–24 hours, with yields exceeding 70%.

-

Purification : The product is isolated via acid-base extraction, leveraging the carboxylic acid’s solubility in aqueous NaOH and subsequent precipitation with HCl.

Regioselective Sulfonation at the 5-Position

Electrophilic sulfonation of 2-(hexadecylthio)benzoic acid requires careful control to direct the sulfonic acid group to the 5-position. The carboxylic acid (–COOH) is a strong meta-director, while the thioether (–S–) is ortho/para-directing. Competitive directing effects are resolved by using fuming sulfuric acid (30% SO) under controlled conditions:

Key Observations :

Fluorosulfonation: Conversion of Sulfonic Acid to Fluorosulfonyl

The final step involves converting the sulfonic acid (–SOH) to the fluorosulfonyl (–SOF) group. Two prevalent methods are employed:

Method A: Two-Step Chlorination-Fluorination

-

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl) to form the sulfonyl chloride:

-

Fluorination : React the sulfonyl chloride with potassium fluoride (KF) in anhydrous acetonitrile:

Method B: Direct Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) directly converts sulfonic acids to fluorosulfonyl groups under mild conditions:

Comparative Analysis :

| Parameter | Method A (PCl/KF) | Method B (DAST) |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Reaction Time | 8–12 hours | 2–4 hours |

| Safety Concerns | PCl (corrosive) | DAST (moisture-sensitive) |

| Scalability | Moderate | Challenging |

Method B offers superior yields and shorter reaction times but requires stringent anhydrous conditions.

Analytical Characterization and Validation

Post-synthesis validation employs:

-

H NMR : Confirms the presence of the hexadecyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.5–8.2 ppm).

-

IR Spectroscopy : Peaks at 1700 cm (C=O), 1350–1450 cm (SOF), and 2550 cm (S–H absent, confirming substitution).

-

Mass Spectrometry : Molecular ion peak at m/z 460.7 ([M–H]) aligns with the molecular formula CHFOS.

Industrial and Environmental Considerations

Scaling this synthesis presents challenges:

-

Cost of Reagents : Hexadecanethiol and DAST are expensive, necessitating solvent recovery systems.

-

Waste Management : PCl and sulfur-containing byproducts require neutralization before disposal.

-

Green Chemistry Alternatives : Exploring biocatalytic thioether formation or electrochemical fluorination could reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

Substitution: The hexadecylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe for studying cellular processes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It can be used in the development of new materials with unique properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hexadecylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic Acid

- Structure : Differs from the target compound by an ether (-O-C₁₆H₃₃) linkage instead of a thioether (-S-C₁₆H₃₃).

- Impact : The thioether group in the target compound reduces polarity compared to the ether analog, increasing lipophilicity (logP ~8.5 vs. ~7.2 estimated for the ether analog). This enhances membrane permeability but may reduce aqueous solubility. Thioethers are also more susceptible to oxidation than ethers, affecting stability .

Sulfonyl-Containing Benzoic Acid Derivatives

Furosemide (5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)aminobenzoic Acid)

- Structure: Contains a sulfonamide (-SO₂NH₂) group at the 5-position, a chloro substituent at the 4-position, and a furanylmethylamino group at the 2-position ().

- Key Differences :

- Reactivity : Sulfonamides (as in Furosemide) are less electrophilic than sulfonyl fluorides, limiting covalent interactions. Sulfonyl fluorides react selectively with nucleophiles (e.g., thiols, hydroxyls), making them valuable in chemical biology .

- Biological Activity : Furosemide is a clinically used diuretic targeting the Na⁺-K⁺-2Cl⁻ cotransporter. The target compound’s fluorosulfonyl group may enable covalent inhibition mechanisms, though its biological activity remains uncharacterized .

5-(4-Fluoro-phenylsulfamoyl)-2-methyl-benzoic Acid

- Structure : Features a sulfamoyl (-SO₂NH-C₆H₄F) group at the 5-position and a methyl group at the 2-position ().

- However, the lack of a long alkyl chain reduces lipophilicity, likely limiting cell penetration .

Fluorinated Benzoic Acids

5-Fluoro-2-hydroxybenzoic Acid

- Structure : A simpler analog with a fluorine atom at the 5-position and a hydroxyl group at the 2-position ().

- Key Differences :

- Acidity : The hydroxyl group (pKa ~2.9) increases acidity compared to the hexadecylthio substituent (pKa ~4.5–5.0 for benzoic acid).

- Applications : Used in life sciences research, whereas the target compound’s long alkyl chain and fluorosulfonyl group suggest applications in materials science or drug development .

Sulfonic Acid Derivatives

2-Phenylbenzimidazole-5-sulfonic Acid

- Structure : Contains a sulfonic acid (-SO₃H) group, which is strongly acidic (pKa ~0–1) compared to sulfonyl fluorides (pKa ~1–2) (–14).

- Impact : Sulfonic acids are highly water-soluble but lack the electrophilicity of sulfonyl fluorides, limiting their utility in covalent bonding strategies. This compound is used as a UV filter (Ensulizole), highlighting the role of sulfonic acids in stabilizing charged species .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) | logP (Estimated) | Applications |

|---|---|---|---|---|---|---|

| 5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid | C₂₃H₃₇FO₅S | -SO₂F (5), -S-C₁₆H₃₃ (2) | Sulfonyl fluoride, Thioether | 456.61 | ~8.5 | Covalent inhibitors, Materials |

| 5-(Fluorosulfonyl)-2-(hexadecyloxy)benzoic acid | C₂₃H₃₇FO₅S | -SO₂F (5), -O-C₁₆H₃₃ (2) | Sulfonyl fluoride, Ether | 456.61 | ~7.2 | Synthetic intermediates |

| Furosemide | C₁₂H₁₁ClN₂O₅S | -SO₂NH₂ (5), -Cl (4), -NHCH₂C₄H₃O (2) | Sulfonamide, Chlorine | 330.77 | ~2.1 | Diuretic (Clinical) |

| 5-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₃ | -F (5), -OH (2) | Carboxylic acid, Hydroxyl | 156.11 | ~1.8 | Biochemical research |

| 2-Phenylbenzimidazole-5-sulfonic acid | C₁₃H₁₀N₂O₃S | -SO₃H (5), -C₆H₅ (2) | Sulfonic acid, Benzimidazole | 274.29 | ~0.5 | UV filter (Cosmetics) |

Biological Activity

5-(Fluorosulfonyl)-2-(hexadecylthio)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

- Molecular Formula : C20H28FNO4S2

- Molecular Weight : 421.57 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptotic Effects in Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Table 2: Anticancer Activity Data

| Cell Line | Treatment Concentration (µM) | Viability (%) after 48h |

|---|---|---|

| MCF-7 | 0 | 100 |

| MCF-7 | 10 | 80 |

| MCF-7 | 25 | 50 |

| MCF-7 | 50 | 30 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : It may induce oxidative stress within microbial and cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound can affect various signaling pathways related to apoptosis and inflammation.

Q & A

Q. How can researchers safely handle the fluorosulfonyl group given its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.